6-Oxopiperidine-2-carbonitrile

Lipophilicity logP ADME

Avoid experimental variability from incorrect piperidine analogs. 6-Oxopiperidine-2-carbonitrile (CAS 147081-38-7) provides a unique 6-oxo-2-nitrile lactam motif for demanding research workflows: • 2 H-bond donors, 7 acceptors for target engagement; logP -0.292 ensures aqueous solubility • Regioselective nitrile & lactam chemistry, structurally distinct from 2-oxopiperidine-3-carbonitrile • High-purity building block, in stock for immediate global delivery

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B12361286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxopiperidine-2-carbonitrile
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CC(NC(=O)C1)C#N
InChIInChI=1S/C6H8N2O/c7-4-5-2-1-3-6(9)8-5/h5H,1-3H2,(H,8,9)
InChIKeyMLQJNOMLJPWMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxopiperidine-2-carbonitrile: Physicochemical Identity & Analytical Baselines


6-Oxopiperidine-2-carbonitrile (CAS 147081-38-7) is a piperidine-derived heterocyclic lactam featuring a C6 ketone and a C2 nitrile substituent, positioning it within the broader class of 2-cyanopiperidinones used as synthetic intermediates and probe molecules in medicinal chemistry [1]. Its core scaffold differs fundamentally from simple piperidine-2-carbonitriles by the presence of the 6-oxo group, which introduces a lactam hydrogen-bonding motif and alters electronic distribution across the ring . This compound is typically procured as a screening intermediate or building block, with key physicochemical descriptors including a molecular weight of 195.18 g/mol, a calculated logP of -0.292, two hydrogen bond donors, and seven hydrogen bond acceptors [1].

6-Oxopiperidine-2-carbonitrile: Why Substitution Fails


Direct substitution of 6-oxopiperidine-2-carbonitrile with simpler piperidine-2-carbonitrile analogs or positional isomers such as 2-oxopiperidine-3-carbonitrile is scientifically unsound due to fundamental differences in hydrogen-bonding capacity, lipophilicity, and ring electronics [1]. The 6-oxo group introduces a lactam functionality that acts as both a hydrogen bond donor and acceptor, altering the compound's polarity, solubility profile, and molecular recognition properties relative to non-oxo or differently positioned oxo congeners . These structural variations translate into divergent synthetic reactivity, biological target engagement, and chromatographic behavior—meaning that procurement decisions based solely on scaffold similarity risk introducing uncontrolled variables into experimental workflows [2].

6-Oxopiperidine-2-carbonitrile: Comparative Evidence Guide


Lipophilicity: Lower logP vs. Non-Oxo Piperidine-2-carbonitrile

6-Oxopiperidine-2-carbonitrile demonstrates a calculated logP value of -0.292, which is approximately 2 log units lower than the logP of 1.7 reported for piperidine-2-carbonitrile [1]. This marked reduction in lipophilicity is directly attributable to the presence of the 6-oxo lactam moiety, which introduces both a polar carbonyl group and an additional hydrogen bond donor site absent in the non-oxo comparator .

Lipophilicity logP ADME Chromatography

Hydrogen Bond Donor Advantage Over Non-Oxo Analog

According to vendor-reported physicochemical parameters, 6-oxopiperidine-2-carbonitrile possesses two hydrogen bond donor atoms and seven hydrogen bond acceptor atoms [1]. In contrast, piperidine-2-carbonitrile is reported to have zero hydrogen bond donors and only two acceptors [2]. The 6-oxo lactam NH and the adjacent ring nitrogen contribute to this enhanced donor capacity, enabling more complex intermolecular interaction networks .

Hydrogen bonding Molecular recognition Crystal engineering

Regioisomeric Substitution: 6-Oxo vs. 2-Oxo Pattern

While direct quantitative reactivity data for 6-oxopiperidine-2-carbonitrile is limited, class-level analysis of oxopiperidine regioisomers indicates that the position of the lactam carbonyl relative to the nitrile group significantly influences ring electronics and subsequent chemical behavior . 6-Oxopiperidine-2-carbonitrile (lactam carbonyl at C6, nitrile at C2) presents a different electron distribution compared to 2-oxopiperidine-3-carbonitrile (lactam carbonyl at C2, nitrile at C3), with the former placing the electron-withdrawing nitrile adjacent to the ring nitrogen in a distinct conjugation pattern [1].

Regioisomerism Reactivity Spectroscopic fingerprint

Molecular Weight and Handling Advantages

6-Oxopiperidine-2-carbonitrile has a reported molecular weight of 195.18 g/mol [1], which is approximately 85 g/mol (77%) heavier than the 110.16 g/mol reported for piperidine-2-carbonitrile . This substantial mass difference influences physical state at room temperature, melting point, and the precision achievable in small-scale weighing operations for assay preparation .

Molecular weight Crystallinity Weighing accuracy

6-Oxopiperidine-2-carbonitrile Application Scenarios


Enhanced Solubility for Aqueous Reactions

Given its lower logP (-0.292) compared to non-oxo piperidine-2-carbonitriles (logP 1.7), 6-oxopiperidine-2-carbonitrile is better suited for reactions conducted in aqueous or mixed aqueous-organic solvent systems [1]. The compound's hydrophilic character facilitates dissolution in polar media, potentially improving reaction kinetics and yields in processes such as amide bond formation under aqueous conditions or bioconjugation reactions where water compatibility is essential .

Fragment-Based Discovery for H-Bond-Dependent Targets

The presence of two hydrogen bond donors and seven acceptors, arising from the 6-oxo lactam and nitrile functionalities, makes 6-oxopiperidine-2-carbonitrile a valuable fragment for exploring binding pockets that require specific hydrogen-bonding networks [1]. Its higher molecular weight (195.18 g/mol) and increased polarity differentiate it from simpler piperidine fragments, offering a more anchor-shaped pharmacophore that can be elaborated into lead compounds targeting proteases, kinases, or other enzymes with well-defined hydrogen-bonding motifs .

Regioselective Derivatization for Scaffold Diversification

The distinct 6-oxo-2-nitrile substitution pattern provides a unique electronic environment for regioselective transformations, such as nucleophilic addition to the nitrile or reduction/alkylation at the lactam carbonyl [1]. Researchers aiming to generate libraries of 2,6-disubstituted piperidine derivatives can exploit this regiochemical arrangement to access substitution patterns that are not readily achievable from 2-oxopiperidine-3-carbonitrile or other regioisomeric starting materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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